methyl2-amino-5-methyl-1,3-thiazole-4-carboxylatehydrobromide

Description

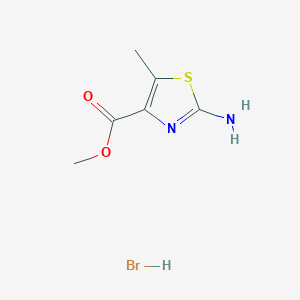

Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a methyl group at position 5, and a methyl ester at position 2. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound is structurally related to bioactive thiazole derivatives, which are known for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-3-4(5(9)10-2)8-6(7)11-3;/h1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYQMOYHTUQLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-21-6 | |

| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of appropriate thiazole derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenating agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anti-Tubercular Activity

One of the most notable applications of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide is its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research has shown that derivatives of 2-aminothiazole-4-carboxylate exhibit potent inhibitory effects on M. tuberculosis H37Rv, with some compounds demonstrating a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml (240 nM) .

Anticancer Properties

Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide has also been investigated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma .

Case Study: Hepatocellular Carcinoma

In a study involving thiazole derivatives, compounds similar to methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate were shown to possess significant cytotoxicity against HepG2 cells (human liver cancer cell line) with IC50 values indicating potent activity . The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Antioxidant and Antimicrobial Activities

Apart from its applications in treating tuberculosis and cancer, methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide exhibits antioxidant properties. This is crucial in reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Additionally, thiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens, making them valuable in developing new antibiotics .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or disrupting fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide with key analogues:

*Calculated based on empirical formula.

Key Observations:

- Salt Form : Hydrobromide salts (as in the target compound and ) generally exhibit higher solubility in water compared to hydrochlorides (e.g., ), which may influence pharmacokinetics.

- Functional Groups : The methyl ester at position 4 (target compound) is a hydrolyzable prodrug motif, whereas carboxylic acid derivatives (e.g., ) are more reactive but less membrane-permeable.

Physicochemical and Crystallographic Data

- Crystallography: The structure of ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate was resolved via X-ray diffraction, revealing planar thiazole rings and intermolecular hydrogen bonds. Similar methods (e.g., SHELX programs ) are likely applicable to the target compound.

- Partition Coefficients : Analogous to PAHs in , the logP of the target compound is expected to be lower than that of phenyl-substituted derivatives (e.g., ) due to reduced hydrophobicity.

Biological Activity

Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide (CAS Number: 63257-03-4) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.2 g/mol

- CAS Number : 63257-03-4

1. Antioxidant Activity

Research has indicated that derivatives of thiazole compounds, including methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, exhibit significant antioxidant properties. A study evaluated several derivatives for their ability to scavenge free radicals using various assays:

| Compound | DPPH IC50 (μg/mL) | Hydroxyl Radical Scavenging IC50 (μg/mL) | Superoxide Radical Scavenging IC50 (μg/mL) |

|---|---|---|---|

| 6a | 17.9 | 18.0 | Not reported |

| 6e | 18.0 | Not reported | Not reported |

| 6c | Not reported | Not reported | Not reported |

These results demonstrate that certain derivatives show promising radical scavenging potential, which is essential for preventing oxidative stress-related diseases .

2. Anticancer Activity

The compound has been studied for its potential role in cancer therapy. Inhibition of cyclin-dependent kinases (CDKs) is a significant mechanism in the treatment of hyperproliferative diseases such as cancer. Methyl thiazole derivatives have been investigated as potential CDK inhibitors, which could lead to cell cycle arrest in cancer cells:

- Mechanism : Inhibition of CDK activity can prevent the progression of the cell cycle, particularly at the G1-S and G2-M transitions.

- Case Studies : Various studies have highlighted the efficacy of thiazole derivatives in reducing tumor growth in preclinical models .

3. Neuroprotective Effects

Methyl thiazole compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of kinases involved in neuronal development and pathology suggests a therapeutic avenue for these conditions:

Q & A

Q. What are the foundational synthetic routes for preparing methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide?

The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α-halo carbonyl precursors. For example, analogous thiazole derivatives are synthesized by reacting ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazole core . Key steps include controlling pH, solvent polarity, and temperature to optimize ring closure. Purification typically involves recrystallization or HPLC methods, as highlighted in regulated pharmaceutical analyses .

Q. How can researchers confirm the structural integrity of this compound?

Structural verification relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, distinguishing the thiazole ring and ester/amide functionalities .

- IR : Peaks near 1700 cm confirm carbonyl groups (ester/acid), while N-H stretches (~3300 cm) validate amine moieties .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .

Q. What are the recommended storage conditions to ensure compound stability?

Thiazole derivatives are sensitive to moisture and light. Store desiccated at -20°C in amber vials under inert gas (e.g., N). Stability studies for similar compounds indicate hydrolysis risks for ester groups under high humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from kinetic vs. thermodynamic control. Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing side reactions (e.g., ester hydrolysis) . Statistical tools like ANOVA help isolate significant factors, as demonstrated in thiazole derivative optimizations .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Institutions like ICReDD integrate these with experimental data to predict regioselectivity in thiazole functionalization (e.g., bromination or cross-coupling) . Software suites (Gaussian, ORCA) enable virtual screening of reaction conditions, reducing trial-and-error approaches .

Q. How can researchers design bioactivity studies for this compound?

Focus on target-specific assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays, given thiazole’s role in ATP-mimetic inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines, comparing IC values to structure-activity relationships (SAR) for analogs .

- Solubility Optimization : Modify the hydrobromide counterion or ester group to enhance bioavailability, guided by logP calculations .

Q. What advanced techniques analyze degradation pathways under physiological conditions?

- HPLC-MS/MS : Track hydrolytic degradation products (e.g., free carboxylic acid) in simulated gastric fluid (pH 1.2–3.0) .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds and Arrhenius modeling for shelf-life predictions .

Methodological Considerations

Q. How to address low reproducibility in crystallographic data?

Ensure strict control of crystallization solvents (e.g., ethanol/water mixtures) and cooling rates. Single-crystal X-ray diffraction requires high-purity samples; use seed crystals or anti-solvent vapor diffusion to improve crystal quality .

Q. What strategies mitigate interference from byproducts in spectroscopic analysis?

Q. How to integrate machine learning for reaction optimization?

Train models on datasets of thiazole syntheses (e.g., reaction temperature, solvent polarity, catalyst type) to predict optimal conditions. Platforms like ChemOS automate parameter space exploration, linking robotic experimentation with real-time analytics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.